molecular formula C14H14INO3S2 B10894060 (5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10894060
M. Wt: 435.3 g/mol
InChI Key: KKHRCSNVULYDOO-XFFZJAGNSA-N
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Description

(5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes an iodinated benzylidene group and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-diethoxy-5-iodobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an alcohol solvent like ethanol or methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols; typically carried out in the presence of a base like triethylamine in an organic solvent like acetonitrile.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo-thiazolidinone core may interact with enzymes or receptors, leading to modulation of biological processes. The iodinated benzylidene group may also play a role in enhancing the compound’s biological activity by facilitating interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the iodine atom, which may result in different biological activities.

    (5Z)-5-(3,4-dimethoxy-5-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a bromine atom instead of iodine, which may affect its reactivity and biological properties.

Uniqueness

The presence of the iodine atom in (5Z)-5-(3,4-diethoxy-5-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and may contribute to its biological activity by facilitating interactions with specific molecular targets.

Properties

Molecular Formula

C14H14INO3S2

Molecular Weight

435.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14INO3S2/c1-3-18-10-6-8(5-9(15)12(10)19-4-2)7-11-13(17)16-14(20)21-11/h5-7H,3-4H2,1-2H3,(H,16,17,20)/b11-7-

InChI Key

KKHRCSNVULYDOO-XFFZJAGNSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)I)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)I)OCC

Origin of Product

United States

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